Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate

CNS drug design blood-brain barrier permeability physicochemical property optimization

Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate (CAS 1363210-42-7) is a bicyclic amine derivative featuring a rigid 3-azabicyclo[3.2.1]octane core bearing an N-benzyl substituent and an ethyl ester at the bridgehead C-1 position. The scaffold is structurally related to the tropane alkaloid family, providing a conformationally constrained framework widely used in medicinal chemistry for targeting monoamine transporters and CNS receptors.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 1363210-42-7
Cat. No. B3236149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate
CAS1363210-42-7
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCC(C1)CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C17H23NO2/c1-2-20-16(19)17-9-8-15(10-17)12-18(13-17)11-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
InChIKeyOLSYNTAVZLLWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate (CAS 1363210-42-7): Core Scaffold and Supply Baseline for CNS-Oriented Synthesis


Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate (CAS 1363210-42-7) is a bicyclic amine derivative featuring a rigid 3-azabicyclo[3.2.1]octane core bearing an N-benzyl substituent and an ethyl ester at the bridgehead C-1 position . The scaffold is structurally related to the tropane alkaloid family, providing a conformationally constrained framework widely used in medicinal chemistry for targeting monoamine transporters and CNS receptors [1]. Commercial availability is primarily through specialty chemical suppliers, with typical catalog purities of 97–98% and pricing indicative of a research-scale building block rather than a bulk commodity intermediate .

Why In-Class 3-Azabicyclo[3.2.1]octane Analogs Cannot Simply Replace Ethyl 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate in CNS Lead Optimization


Substituting this compound with a closely related 3-azabicyclo[3.2.1]octane analog introduces quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area that directly alter CNS permeability and metabolic stability . Even minor modifications—such as hydrolysis of the ethyl ester to the carboxylic acid, oxidation at the C-8 position, or relocation of the ester to the C-8 bridgehead—can produce a LogP change of >0.4 units and PSA differences exceeding 10 Ų . These physicochemical perturbations are sufficient to move a compound across key thresholds in multiparameter optimization (e.g., CNS MPO score), making procurement of the exact substitution pattern critical for SAR reproducibility [1].

Quantified Differentiation of Ethyl 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate Against Structural Analogs


Enhanced Lipophilicity (LogP 2.79) Versus the Carboxylic Acid Analog Enables Superior Predicted BBB Penetration

The ethyl ester form (CAS 1363210-42-7) exhibits a computed LogP of 2.79, compared with 2.31 for the corresponding carboxylic acid analog (CAS 1263181-61-8) . This LogP increase of +0.48 units places the compound closer to the optimal LogP range of 2–4 for passive BBB penetration, whereas the acid form falls below the commonly accepted lower threshold [1].

CNS drug design blood-brain barrier permeability physicochemical property optimization

Lower Polar Surface Area (PSA 29.5 Ų) Compared to the 8-Oxo Analog Reduces H-Bond Desolvation Penalty

The target compound has a topological polar surface area (TPSA) of 29.5 Ų, substantially lower than the 46.6 Ų reported for the 8-oxo analog (CAS 815610-35-6) . This 17.1 Ų reduction falls below the widely cited PSA cutoff of <60–70 Ų for oral CNS drugs and indicates a lower energetic cost for desolvation during membrane transit [1].

CNS penetration polar surface area medicinal chemistry

Zero H-Bond Donors Versus Carboxylic Acid and Secondary Amine Analogs Improves Permeability

Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate possesses 0 hydrogen-bond donors (HBD), in contrast to the carboxylic acid analog (1 HBD from the –COOH proton) and benzyl 3-azabicyclo[3.2.1]octane-1-carboxylate (1 HBD from the secondary amine N–H) . Empirical guidelines (Lipinski's Rule of Five) recommend HBD ≤3 for oral drugs, but for CNS penetration, an HBD count of 0–1 is strongly preferred [1].

hydrogen bond donors permeability CNS drug-likeness

Bridgehead C-1 Ester Regiochemistry Offers Distinct Reactivity Compared to C-8 Carboxylate Analogs

The ethyl ester at the C-1 bridgehead position (CAS 1363210-42-7) is structurally distinct from the C-8 carboxylate regioisomer (e.g., methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate, CAS 2089333-94-6) . A patent synthesis of the 1-ethoxycarbonyl scaffold reports a yield of 58% for the Mannich-type condensation step, establishing a scalable route that differs fundamentally from syntheses targeting C-8 substitution [1].

regioselective synthesis building block differentiation medicinal chemistry

Commercial Purity Benchmark (97–98%) Versus Typical 95% for In-Class Building Blocks Reduces Purification Burden

Multiple suppliers list this compound at 97% (Leyan) to 98% (MolCore) purity, whereas several structurally related 3-azabicyclo[3.2.1]octane building blocks (e.g., the 8-oxo analog, the benzyl ester) are commonly offered at 95% purity . The higher baseline purity reduces the need for re-purification prior to use in parallel synthesis or fragment-based screening campaigns [1].

chemical procurement purity specification building block quality

Procurement-Guided Application Scenarios for Ethyl 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate Based on Evidence Differentiation


CNS Lead Optimization Requiring Passive BBB Penetration

When a CNS drug discovery program requires a 3-azabicyclo[3.2.1]octane building block with optimal passive permeability, the target compound's LogP of 2.79, TPSA of 29.5 Ų, and HBD count of 0 make it superior to the carboxylic acid analog (LogP 2.31, HBD 1) and the 8-oxo analog (TPSA 46.6 Ų). These properties align with CNS MPO guidelines, reducing the risk of poor brain exposure during lead optimization [1].

Regioselective SAR Exploration at the C-1 Bridgehead Vector

Programs seeking to differentiate their chemical series through exploration of the C-1 bridgehead position—as opposed to the more commonly functionalized C-8 position—benefit from procuring this compound. The patent-validated synthetic route (58% yield for the 1-ethoxycarbonyl scaffold) provides a reliable starting point for parallel library synthesis, enabling SAR at a vector inaccessible with C-8-substituted building blocks [2].

Fragment-Based Screening and DNA-Encoded Library (DEL) Synthesis

The compound's commercial availability at 97–98% purity, combined with its ethyl ester handle for facile hydrolysis or amidation, makes it suitable for direct use in fragment-based screening libraries. The higher purity specification reduces the incidence of false positives arising from impurities, a critical consideration in DEL construction and fragment soaking experiments [3].

Prodrug Strategy Development via Ester Hydrolysis

For programs requiring a controlled-release or prodrug approach, the ethyl ester serves as a hydrolyzable moiety that can be cleaved to the corresponding carboxylic acid in vivo. The measured LogP difference of +0.48 between the ester and acid forms allows researchers to tune pharmacokinetic properties by selecting the appropriate form for in vitro assays versus in vivo dosing .

Quote Request

Request a Quote for Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.